4-Bromo-2,6-dichloroaniline
Overview
Description
4-Bromo-2,6-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N and a molecular weight of 240.91 g/mol . It is also known by other names such as Benzenamine, 2-bromo-4,6-dichloro- and 2-bromo-4,6-dichloroaniline . This compound is characterized by its off-white to light yellow crystalline appearance .
Scientific Research Applications
4-Bromo-2,6-dichloroaniline has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
Preparation Methods
The synthesis of 4-Bromo-2,6-dichloroaniline can be achieved through various methods. One common synthetic route involves the bromination of 2,6-dichloroaniline using N-bromosuccinimide (NBS) under light conditions . The reaction typically proceeds as follows:
Step 1: Dissolve 2,6-dichloroaniline in a suitable solvent such as acetonitrile.
Step 2: Add N-bromosuccinimide (NBS) dropwise under light irradiation.
Step 3: Control the reaction temperature and rate to ensure complete bromination.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-2,6-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium hydroxide for deprotection, and various catalysts for coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2,6-dichloroaniline can be compared with other similar compounds such as:
2,6-Dichloroaniline: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-chloroaniline: Contains one less chlorine atom, affecting its chemical properties and uses.
2-Bromo-4,6-dichloroaniline: Similar structure but different substitution pattern, leading to unique reactivity.
Each of these compounds has its own unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
IUPAC Name |
4-bromo-2,6-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQBZKNXJZARBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219989 | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-88-1 | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key structural features of 4-Bromo-2,6-dichloroaniline and how does it interact with other molecules in its crystal structure?
A1: this compound (C6H4BrCl2N) crystallizes with two independent molecules in the asymmetric unit . These molecules exhibit π-π stacking interactions, forming columns along the a-axis. Additionally, weak N—H⋯N hydrogen bonds link molecules in adjacent stacks, contributing to the overall stability of the crystal structure.
Q2: Are there any known structural similarities between this compound and other halogenated aniline derivatives?
A2: Yes, this compound shares structural similarities with other halogenated aniline derivatives. Like 2,4-dibromo-6-chloroaniline and N-formyl-4-bromo-2,6-difluoroaniline, it exhibits a short cell axis in its crystal structure, typically ranging from 4.2 to 4.7 Å . This short axis often facilitates the formation of infinite chains of molecules linked via N—H⋯N or N—H⋯O hydrogen bonds, highlighting a common structural motif in this class of compounds.
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